molecular formula C20H30N2O3 B7029948 N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide

N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide

Cat. No.: B7029948
M. Wt: 346.5 g/mol
InChI Key: GULCRSDIRBJMFD-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a cyclopentyl ring, and a morpholine moiety

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16(15-22-11-13-25-14-12-22)19(23)21-20(9-3-4-10-20)17-5-7-18(24-2)8-6-17/h5-8,16H,3-4,9-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULCRSDIRBJMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where the cyclopentyl intermediate is reacted with 4-methoxybenzene in the presence of a Lewis acid catalyst.

    Formation of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction. The intermediate is reacted with morpholine under basic conditions to form the desired product.

    Final Coupling: The final step involves coupling the intermediate with 2-methyl-3-bromopropanamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine moiety can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)cyclohexyl]-2-methyl-3-morpholin-4-ylpropanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-piperidin-4-ylpropanamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-[1-(4-methoxyphenyl)cyclopentyl]-2-methyl-3-morpholin-4-ylpropanamide is unique due to the combination of its cyclopentyl ring and morpholine moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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